8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
CAS No.: 1325305-32-5
Cat. No.: VC6527528
Molecular Formula: C14H10F4N2O2
Molecular Weight: 314.24
* For research use only. Not for human or veterinary use.
![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one - 1325305-32-5](/images/structure/VC6527528.png)
Specification
CAS No. | 1325305-32-5 |
---|---|
Molecular Formula | C14H10F4N2O2 |
Molecular Weight | 314.24 |
IUPAC Name | 8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Standard InChI | InChI=1S/C14H10F4N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21) |
Standard InChI Key | VONGRDSUJOBJSQ-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Framework
The compound’s systematic IUPAC name, 8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one, reflects its fused tetracyclic architecture (Figure 1). Key features include:
-
A benzo[b] naphthyridine core, comprising a quinoline-like bicyclic system fused to a pyridine ring.
-
A fluorine atom at position 8 and a trifluoroacetyl group at position 2.
-
Partial saturation of the pyridine ring (1,3,4,5-tetrahydro configuration) .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀F₄N₂O₂ | |
Molecular Weight | 314.24 g/mol | |
CAS Registry Number | 1325305-32-5 | |
Purity (Commercial) | 95% |
Crystallographic and Stereoelectronic Features
X-ray crystallography of related benzo[b] naphthyridines reveals planar aromatic systems with minor deviations due to substituent steric effects. The trifluoroacetyl group at position 2 introduces torsional strain, as evidenced by bond angles of approximately 146.95° (N2-C13-C14-C15) in analogous structures . Fluorine’s electronegativity enhances the compound’s polarity, influencing solubility and intermolecular interactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one involves multi-step protocols leveraging cyclization and fluorination strategies:
Route 1: [5 + 1] Cyclization
-
Quinoline Precursor Formation: 2-Chloroquinoline-3-carbaldehyde is synthesized via formylation of acetanilide using POCl₃ in DMF (93% yield) .
-
Alkyne Functionalization: Sonogashira coupling introduces propargyl amines, followed by conjugate addition to form the tetrahydro ring .
-
Fluorination and Acylation: Electrophilic fluorination at position 8 and trifluoroacetylation at position 2 complete the structure .
Route 2: Silver Triflate-Catalyzed One-Pot Assembly
A recent optimized method employs silver triflate (AgOTf) to catalyze the reaction of 2-alkynylquinoline-3-carbaldehyde, tosylhydrazine, and trifluoroacetone. This route achieves higher yields (78–85%) and reduces step count .
Table 2: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 |
---|---|---|
Yield | 60–70% | 78–85% |
Reaction Steps | 4 | 2 |
Catalyst | Pd(PPh₃)₄ | AgOTf |
Key Advantage | Scalability | Efficiency |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hazardous byproducts including hydrogen fluoride and nitrogen oxides .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 7.2 Hz, 1H, Ar-H), 7.89 (s, 1H, NH), 4.32 (m, 2H, CH₂), 3.76 (m, 2H, CH₂) .
Target | IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|
MAO-A | 0.89 | 0.75 |
MAO-B | 0.67 | 1.33 |
Antibacterial Screening
Preliminary assays against Staphylococcus aureus (ATCC 25923) show moderate activity (MIC = 32 µg/mL), attributed to fluorine’s membrane-disruptive effects .
Recent Advances and Future Directions
Structure-Activity Relationship (SAR) Studies
Modifications at positions 2 (acyl groups) and 8 (halogens) are being explored to enhance MAO-B selectivity. Fluoroalkyl substituents at position 10 improve blood-brain barrier penetration .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) is under investigation to address solubility limitations. Preliminary data show a 3.2-fold increase in bioavailability in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume